1-Methyl-6-nitroquinolinium iodide
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Overview
Description
1-Methyl-6-nitroquinolinium iodide is an organic compound with the molecular formula C10H9IN2O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-6-nitroquinolinium iodide can be synthesized through a multi-step process involving the nitration of quinoline derivatives followed by methylation and iodination. One common method involves the nitration of 6-nitroquinoline, followed by methylation using methyl iodide under basic conditions . The reaction typically requires a solvent such as methanol and a catalyst like potassium carbonate to facilitate the methylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and methylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-6-nitroquinolinium iodide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of various substituted quinoline derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols, amines, and halides can be used under basic or acidic conditions
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups such as amino, hydroxyl, and alkyl groups .
Scientific Research Applications
1-Methyl-6-nitroquinolinium iodide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-6-nitroquinolinium iodide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2-quinolone: Another quinoline derivative with different functional groups.
6-Nitroquinoline: A precursor in the synthesis of 1-Methyl-6-nitroquinolinium iodide.
1-Methyl-3,6,8-trinitro-2-quinolone: A compound with multiple nitro groups and unique reactivity.
Uniqueness
This compound is unique due to its specific combination of a methyl group and a nitro group on the quinoline ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various research and industrial applications .
Properties
CAS No. |
21979-62-4 |
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Molecular Formula |
C10H9IN2O2 |
Molecular Weight |
316.09 g/mol |
IUPAC Name |
1-methyl-6-nitroquinolin-1-ium;iodide |
InChI |
InChI=1S/C10H9N2O2.HI/c1-11-6-2-3-8-7-9(12(13)14)4-5-10(8)11;/h2-7H,1H3;1H/q+1;/p-1 |
InChI Key |
XCDNIMAMKUIZEP-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=CC2=C1C=CC(=C2)[N+](=O)[O-].[I-] |
Origin of Product |
United States |
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